molecular formula C4H5N3O2 B2998552 2-Aminooxazole-5-carboxamide CAS No. 1334298-29-1

2-Aminooxazole-5-carboxamide

Cat. No. B2998552
CAS RN: 1334298-29-1
M. Wt: 127.103
InChI Key: CBYTYJCJFHUVCR-UHFFFAOYSA-N
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Description

2-Aminooxazole-5-carboxamide is a chemical compound with the molecular formula C4H5N3O2 . It is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole, the core structure of this compound, is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Molecular Structure Analysis

The molecular structure of this compound consists of a 5-membered oxazole ring with an amino group at position 2 and a carboxamide group at position 5 . The InChI code for this compound is 1S/C4H5N3O2/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved papers, it is known that oxazole derivatives play a pivotal role in various biological activities . The substitution pattern in oxazole derivatives is crucial in delineating these activities .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s lipophilicity parameter log k’ w and water solubility (log S) have been experimentally measured, confirming significantly increased hydrophilicity/water solubility of oxazole derivatives in comparison with their thiazole isosteres .

Scientific Research Applications

AMPK Activation and Cancer Pathogenesis

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a pharmacological modulator of AMPK activity. Initially used in studies focused on the physiological regulation of metabolism and cancer pathogenesis, AICAr's effects, previously attributed to AMPK activation, are now being re-evaluated. Recent insights suggest that many of AICAr's influences are AMPK-independent. This highlights the need for cautious interpretation in studies utilizing AICAr to understand the AMPK signaling pathway (Visnjic et al., 2021).

Pharmacological and Biological Activities

The reactivity and applications of 1,2,4-triazole-3-thione derivatives have been extensively reviewed. Compounds with an open thiogroup, like 3-thio-1,2,4-triazoles, demonstrate significant antioxidant and antiradical activity. They positively influence biochemical processes in patients exposed to high radiation doses, comparable to biogenic amino acids like cysteine. The synthesis and pharmacological activity of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles have been the focus of recent research, uncovering new possibilities and opportunities offered by synthesized 1,2,4-triazole-3-tiones (Kaplaushenko, 2019).

Synthetic Chemistry and Therapeutic Agents

2-Guanidinobenzazoles (2GBZs) are of interest in medicinal chemistry due to their variety of pharmacological activities. The guanidine group, considered a super base, modifies the biological activity of benzazole heterocycles when bonded to a benzazole ring. This review focuses on the chemical aspects of 2-guanidinobenzoazoles as potential therapeutic agents, covering synthetic approaches and their pharmacological activities, such as cytotoxicity and inhibition of cell proliferation (Rosales-Hernández et al., 2022).

Antitumor Activity

Imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide, have been reviewed for their antitumor activity. These compounds, some of which have undergone preclinical testing, are interesting both for the development of new antitumor drugs and for synthesizing compounds with diverse biological properties (Iradyan et al., 2009).

Future Directions

The future directions for 2-Aminooxazole-5-carboxamide research could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthesis methods and the study of its mechanism of action could be areas of future research . The compound’s role in the origin of life on Earth has also been suggested as a topic of interest .

Mechanism of Action

properties

IUPAC Name

2-amino-1,3-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYTYJCJFHUVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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